molecular formula C19H22N2O4 B256081 2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one

2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one

Cat. No. B256081
M. Wt: 342.4 g/mol
InChI Key: AOOKFPMWWULQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one, also known as EMD-1214063, is a synthetic compound that belongs to a class of molecules called spirooxindoles. This molecule has been studied extensively for its potential use in scientific research, particularly in the areas of cancer biology and neuroscience.

Mechanism of Action

The mechanism of action of 2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one is not fully understood. However, it is believed to work by inhibiting the activity of a protein called Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including those that are involved in cancer cell growth and neurological function. By inhibiting the activity of Hsp90, 2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one may disrupt the function of these other proteins, leading to the inhibition of cancer cell growth or the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one has been shown to have several biochemical and physiological effects. In cancer cells, 2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one has been shown to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival. It has also been shown to induce the expression of several genes that are involved in apoptosis. In neurological cells, 2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one has been shown to inhibit the aggregation of amyloid-beta, a protein that is involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and treating neurological disorders in animal models. This suggests that it may have potential for use in human clinical trials. However, one limitation of using 2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.

Future Directions

There are several future directions for research on 2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one. One direction is to further investigate its mechanism of action and how it interacts with other proteins in the body. Another direction is to study its potential use in combination with other cancer drugs or neurological drugs. Additionally, further studies are needed to determine the safety and efficacy of 2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one in human clinical trials.

Synthesis Methods

2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one can be synthesized using a multi-step process that involves the condensation of various chemical precursors. The synthesis method involves the reaction of an aldehyde, a ketone, and an amine to form the spirooxindole core structure. The final step involves the addition of a chromone ring to the spirooxindole core structure to form 2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one.

Scientific Research Applications

2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one has been studied for its potential use in scientific research, particularly in the areas of cancer biology and neuroscience. In cancer biology, 2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, 2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-[(8-ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)carbonyl]-4H-chromen-4-one

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

2-(8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carbonyl)chromen-4-one

InChI

InChI=1S/C19H22N2O4/c1-2-20-9-7-19(8-10-20)21(11-12-24-19)18(23)17-13-15(22)14-5-3-4-6-16(14)25-17/h3-6,13H,2,7-12H2,1H3

InChI Key

AOOKFPMWWULQSS-UHFFFAOYSA-N

SMILES

CCN1CCC2(CC1)N(CCO2)C(=O)C3=CC(=O)C4=CC=CC=C4O3

Canonical SMILES

CCN1CCC2(CC1)N(CCO2)C(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.